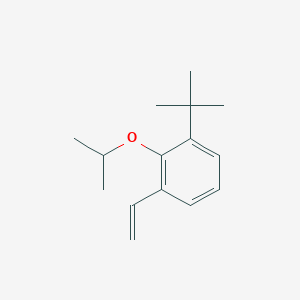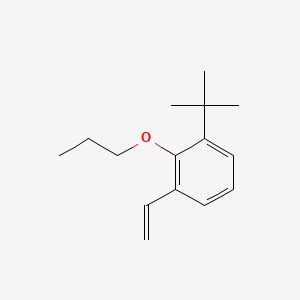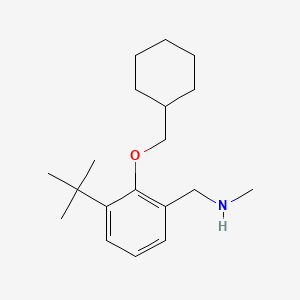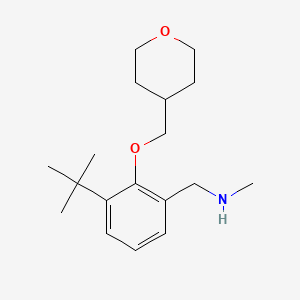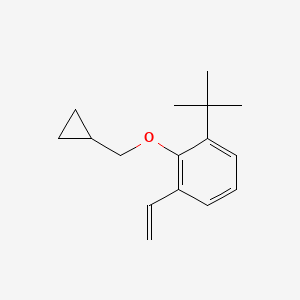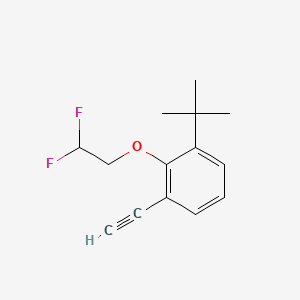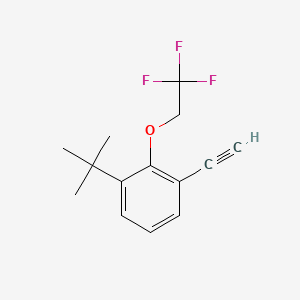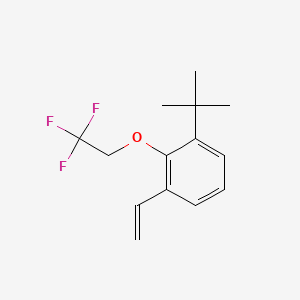
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a trifluoroethoxy group, and a vinyl group attached to a benzene ring
準備方法
The synthesis of 1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoroethoxy group: This can be achieved by reacting a suitable phenol derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Introduction of the tert-butyl group: This step involves the alkylation of the benzene ring using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
化学反応の分析
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, m-chloroperbenzoic acid for epoxidation, and sodium methoxide for nucleophilic substitution. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene has several scientific research applications:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique properties, such as increased thermal stability and chemical resistance.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.
Chemical Biology: It can be used as a probe to study biological processes involving benzene derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
作用機序
The mechanism by which 1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The vinyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition or activation.
類似化合物との比較
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)benzene: Lacks the vinyl group, which may result in different reactivity and applications.
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene: The position of the vinyl group on the benzene ring can influence the compound’s chemical properties and reactivity.
1-(tert-Butyl)-2-ethoxy-3-vinylbenzene: The absence of fluorine atoms in the ethoxy group can affect the compound’s lipophilicity and metabolic stability.
特性
IUPAC Name |
1-tert-butyl-3-ethenyl-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c1-5-10-7-6-8-11(13(2,3)4)12(10)18-9-14(15,16)17/h5-8H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTASZIXWSXANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC(F)(F)F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
